

A Comprehensive Technical Guide to Bis-PEG15-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis-PEG15-acid**

Cat. No.: **B1192367**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bis-PEG15-acid**, a homobifunctional polyethylene glycol (PEG) derivative. It is designed to be a valuable resource for professionals in research and drug development, offering detailed information on its chemical properties, reactivity, and applications, along with a representative experimental protocol for its use in bioconjugation.

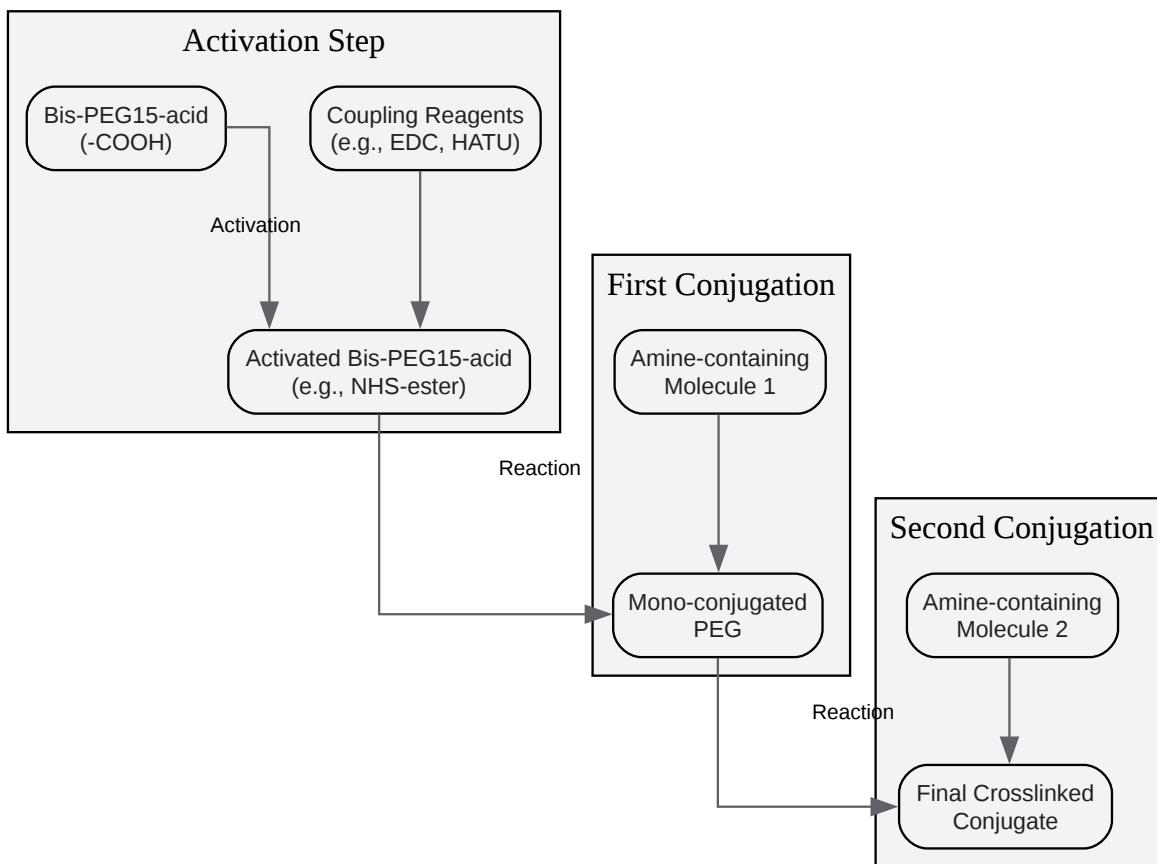
Core Properties of Bis-PEG15-acid

Bis-PEG15-acid is a PEG linker characterized by the presence of a carboxylic acid group at both ends of a 15-unit polyethylene glycol chain. This structure imparts valuable characteristics for bioconjugation and drug delivery applications. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical factor in improving the pharmacokinetic profiles of therapeutic agents.

Table 1: Physicochemical Properties of **Bis-PEG15-acid**

Property	Value	Reference
Molecular Weight	778.88 g/mol	[1][2]
Chemical Formula	C ₃₄ H ₆₆ O ₁₉	[1][3]
Purity	≥95% to ≥98%	[2][4]
Appearance	White to off-white solid	
Solubility	Soluble in water and most organic solvents	[3][4]
Storage	-20°C	[3]

Reactivity and Applications


The terminal carboxylic acid groups are the key reactive handles of **Bis-PEG15-acid**. These groups can react with primary and secondary amines in the presence of coupling reagents to form stable amide bonds.[1][3] This reactivity makes it an ideal crosslinking agent for conjugating two amine-containing biomolecules.

Key Applications:

- **PEGylation:** Bis-PEG-acid derivatives are used to modify proteins, peptides, and other biomolecules. This process, known as PEGylation, can improve the stability, solubility, and *in vivo* circulation time of therapeutic agents.[2]
- **Antibody-Drug Conjugates (ADCs):** In the development of ADCs, PEG linkers like **Bis-PEG15-acid** can be used to attach cytotoxic drugs to monoclonal antibodies, enhancing the solubility and stability of the conjugate.
- **Drug Delivery and Nanomedicine:** The hydrophilic nature of the PEG chain is crucial for creating stable and biocompatible nanoparticles for drug encapsulation and targeted delivery.
- **Surface Modification:** **Bis-PEG15-acid** can be used to modify surfaces to reduce non-specific protein adsorption and improve biocompatibility.

Logical Workflow for Amide Bond Formation

The following diagram illustrates the general workflow for conjugating amine-containing molecules using **Bis-PEG15-acid**.

[Click to download full resolution via product page](#)

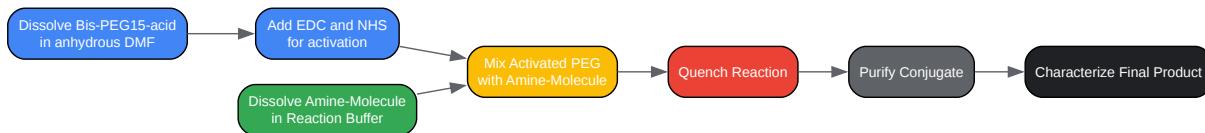
Caption: Workflow for sequential amine conjugation using **Bis-PEG15-acid**.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general methodology for the conjugation of amine-containing molecules using **Bis-PEG15-acid**. The specific conditions may need to be optimized for the particular molecules being conjugated.

Materials:

- **Bis-PEG15-acid**
- Amine-containing molecule(s)
- Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
- Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Quenching reagent (e.g., hydroxylamine)
- Purification system (e.g., size-exclusion chromatography, dialysis)


Procedure:

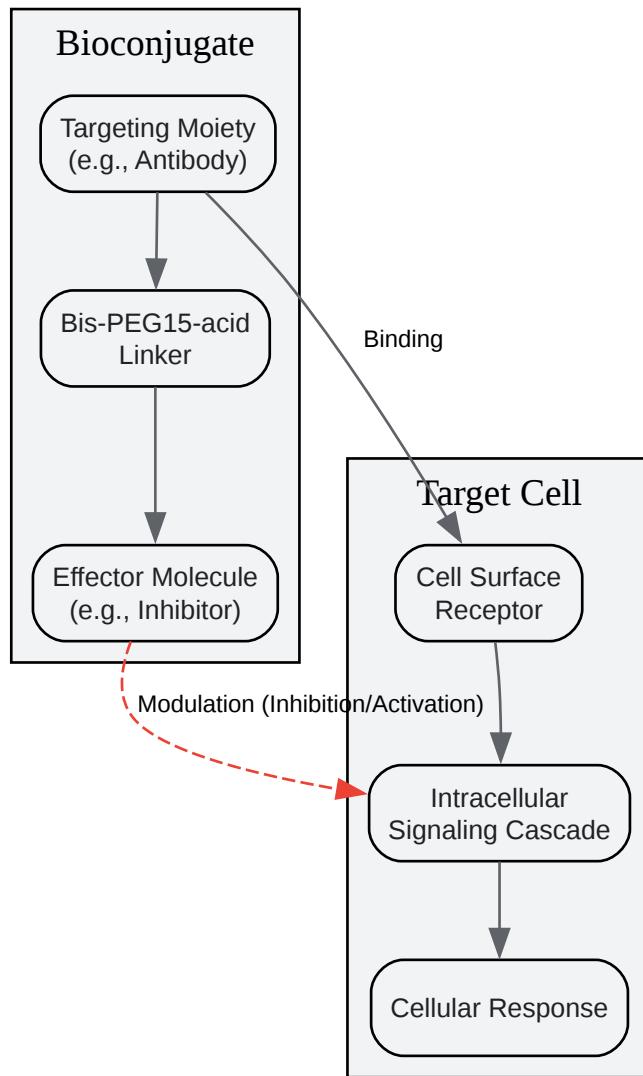
- Activation of Carboxylic Acid Groups:
 - Dissolve **Bis-PEG15-acid** in anhydrous DMF.
 - Add EDC (1.5 equivalents per carboxyl group) and NHS (1.2 equivalents per carboxyl group).
 - Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated ester.
- Conjugation to Amine-containing Molecule:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Add the activated **Bis-PEG15-acid** solution dropwise to the amine solution with gentle stirring.
 - Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time will depend on the specific reactants.

- Quenching the Reaction:
 - Add a quenching reagent, such as hydroxylamine, to the reaction mixture to quench any unreacted NHS-activated esters.
- Purification of the Conjugate:
 - Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
- Characterization:
 - Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for amide coupling.

[Click to download full resolution via product page](#)


Caption: Key steps in the experimental workflow for amide bond formation.

Signaling Pathways and Broader Context

While **Bis-PEG15-acid** itself is not directly involved in signaling pathways, its application in creating bioconjugates is highly relevant to studying and modulating these pathways. For instance, by conjugating a specific inhibitor to a targeting moiety (e.g., an antibody), researchers can deliver the inhibitor to a specific cell type, thereby dissecting its role in a particular signaling cascade.

Signaling Pathway Modulation Workflow

The diagram below illustrates the conceptual workflow of how a bioconjugate created with a PEG linker could be used to modulate a cellular signaling pathway.

[Click to download full resolution via product page](#)

Caption: Conceptual use of a **Bis-PEG15-acid** conjugate in modulating a signaling pathway.

This guide provides a foundational understanding of **Bis-PEG15-acid** for its effective application in research and development. For specific applications, further optimization of protocols and thorough characterization of the resulting conjugates are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis-PEG15-acid, CAS 51178-68-8 | AxisPharm [axispharm.com]
- 2. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 3. Bis-PEG15-acid | BroadPharm [broadpharm.com]
- 4. biocompare.com [biocompare.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Bis-PEG15-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192367#bis-peg15-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1192367#bis-peg15-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com